molecular formula C21H15ClN2O4S2 B4051987 11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

Cat. No.: B4051987
M. Wt: 458.9 g/mol
InChI Key: JPENLJDCZCIJEJ-UHFFFAOYSA-N
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Description

11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[73003,7]dodec-3(7)-ene-5,10,12-trione is a complex organic compound characterized by its unique tricyclic structure This compound features a combination of chlorophenyl and methoxyphenyl groups, along with sulfur and nitrogen atoms integrated into its framework

Preparation Methods

The synthesis of 11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of Intermediate Compounds: Initial steps involve the synthesis of chlorophenyl and methoxyphenyl intermediates.

    Cyclization Reactions: These intermediates undergo cyclization reactions to form the tricyclic core structure.

    Incorporation of Sulfur and Nitrogen Atoms: Sulfur and nitrogen atoms are introduced through specific reagents and reaction conditions to complete the compound’s structure.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione has several scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological studies to investigate its interactions with biomolecules and potential biological activities.

    Medicine: The compound’s potential therapeutic properties can be explored for drug development and medicinal chemistry research.

    Industry: Its chemical properties may find applications in the development of new materials or industrial processes.

Mechanism of Action

The mechanism of action of 11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to similar compounds, 11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione stands out due to its unique combination of functional groups and tricyclic structure. Similar compounds may include:

    Tricyclic Compounds: Other tricyclic compounds with different substituents and functional groups.

    Chlorophenyl and Methoxyphenyl Derivatives: Compounds containing chlorophenyl and methoxyphenyl groups but lacking the tricyclic core.

The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties.

Biological Activity

The compound 11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione is a complex organic molecule with significant potential in pharmaceutical applications. This article focuses on its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H24ClN3O5S2C_{30}H_{24}ClN_{3}O_{5}S_{2} with a molecular weight of 606.11 g/mol. The structure includes two aromatic rings substituted with chlorine and methoxy groups, contributing to its biological properties.

Structural Representation

PropertyValue
Molecular FormulaC30H24ClN3O5S2C_{30}H_{24}ClN_{3}O_{5}S_{2}
Molecular Weight606.11 g/mol
SMILESCOc1ccc(cc1)[C@H]1[C@@H]2C@HC(=O)N(C2=O)c1ccc(Cl)cc1

The compound exhibits various biological activities attributed to its unique chemical structure. Key mechanisms include:

  • Antioxidant Activity : The presence of methoxy and chlorophenyl groups enhances the compound's ability to scavenge free radicals.
  • Antimicrobial Properties : Studies indicate that it possesses significant antimicrobial activity against various bacterial strains due to its ability to disrupt bacterial cell membranes.
  • Anticancer Potential : Preliminary research suggests that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .
  • Antioxidant Activity :
    • Research conducted on various derivatives of similar structures showed that compounds with chlorophenyl and methoxy substitutions exhibited enhanced antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Anticancer Activity :
    • In vitro studies showed that the compound could induce apoptosis in human cancer cell lines, including breast and prostate cancer cells. This was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Comparative Biological Activity Table

Activity TypeCompound TestedResult
Antimicrobial11-(4-chlorophenyl)...Effective against S. aureus and E. coli
AntioxidantSimilar methoxy compoundsSignificant free radical scavenging
Anticancer11-(4-chlorophenyl)...Induced apoptosis in cancer cell lines

Properties

IUPAC Name

11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4S2/c1-28-13-8-2-10(3-9-13)14-15-17(29-18-16(14)30-21(27)23-18)20(26)24(19(15)25)12-6-4-11(22)5-7-12/h2-9,14-15,17H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPENLJDCZCIJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)SC5=C2SC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
Reactant of Route 2
Reactant of Route 2
11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
Reactant of Route 3
Reactant of Route 3
11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
Reactant of Route 4
11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
Reactant of Route 5
11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
Reactant of Route 6
Reactant of Route 6
11-(4-chlorophenyl)-8-(4-methoxyphenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

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